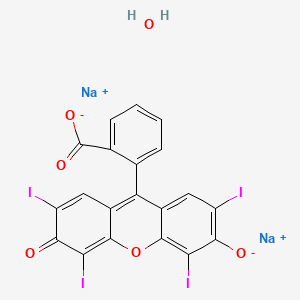

Erythrosine sodium

Description

Properties

CAS No. |

49746-10-3 |

|---|---|

Molecular Formula |

C20H8I4Na2O6 |

Molecular Weight |

897.9 g/mol |

IUPAC Name |

disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |

InChI |

InChI=1S/C20H8I4O5.2Na.H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;/h1-6,25H,(H,27,28);;;1H2/q;2*+1;/p-2 |

InChI Key |

IVKWXPBUMQZFCW-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |

Other CAS No. |

49746-10-3 |

Synonyms |

2',4',5',7'-Tetraiodofluorescein Erythrosin Erythrosin B Erythrosine Erythrosine B F D and C #3 FD and C Red No. 3 FDC Red No. 3 |

Origin of Product |

United States |

Foundational & Exploratory

Erythrosine Sodium: A Technical Guide to its Mechanism of Action in Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrosine sodium, also known as Erythrosine B, Acid Red 51, or FD&C Red No. 3, is a versatile xanthene dye with broad applications in biological research, most notably as a vital stain for assessing cell viability.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms governing this compound's function in cell staining. It details the physicochemical principles of membrane exclusion, the dye's interaction with intracellular components, and its utility in various cell types. Furthermore, this document presents quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for laboratory professionals.

Core Mechanism of Action: The Principle of Membrane Exclusion

The primary mechanism by which this compound functions as a vital stain is through the principle of membrane integrity exclusion .[1][4][5]

-

Live, Viable Cells: Healthy cells possess an intact and selectively permeable plasma membrane. This membrane acts as a barrier, effectively excluding the polar, negatively charged this compound molecules from entering the cytoplasm.[1][2][5] Consequently, viable cells remain unstained and appear colorless under bright-field microscopy.[1][6]

-

Non-Viable, Dead Cells: Cells that have undergone apoptosis or necrosis have compromised plasma membranes.[7] These damaged membranes lose their selective permeability, allowing this compound to freely enter the cell.[1][8]

Once inside a non-viable cell, this compound binds to intracellular proteins, resulting in a distinct pink or red coloration of the dead cells.[9][10] This staining allows for the differentiation and quantification of live versus dead cells in a population.[7]

Physicochemical Properties and Cellular Interaction

This compound (C₂₀H₆I₄Na₂O₅) is a tetraiodofluorescein derivative.[3][11][12] Its chemical structure and resulting polarity are central to its function as a viability dye. The disodium (B8443419) salt is readily soluble in aqueous solutions, forming a negatively charged molecule that cannot passively diffuse across the hydrophobic lipid bilayer of a healthy cell membrane.[2][13]

Studies have shown that Erythrosine B can bind to proteins, a property that contributes to the staining of intracellular components in non-viable cells.[14][15][16] The interaction is primarily with positively charged plasma proteins.[10] This binding is reversible and can be influenced by the presence of other proteins, such as serum albumin in culture media.[2][15][17] The presence of serum may necessitate higher concentrations of the dye for effective staining.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in cell staining applications.

Table 1: Recommended Staining Concentrations

| Cell Type | Erythrosine B Concentration (w/v) | Solvent | Reference |

| Mammalian Cells (general) | 0.02% | Phosphate-Buffered Saline (PBS) | [1] |

| Adherent U2-OS Cells (serum-free) | 0.06% | Cell Culture Media | [2] |

| Adherent U2-OS Cells (with 5% FBS) | 0.2% or higher | Cell Culture Media | [2] |

| Yeast Cells | 0.05% (final concentration) | 0.1M Tris-HCl buffer | [18] |

Table 2: Comparison of Vital Stains

| Feature | Erythrosine B | Trypan Blue |

| Toxicity | Lower, generally considered non-toxic and biosafe | Higher, known to be carcinogenic and cytotoxic |

| Staining Efficiency (Monolayer Cells) | Stains all lethally treated cells | Optimally stains only about 60% of lethally treated cells |

| Interference with Serum Proteins | Lessened binding | Can bind to serum proteins, potentially interfering with staining |

| Stability | More stable at different temperatures and storage conditions | Prone to precipitation, requiring warming or filtering |

| Color | Cherry pink/Red | Blue |

Experimental Protocols

Protocol for Mammalian Cell Viability Assessment

This protocol is adapted for counting mammalian cells using a hemocytometer or an automated cell counter.

Materials:

-

Erythrosine B solution (0.02% w/v in PBS)

-

Cell suspension

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Micropipettes and tips

Procedure:

-

Harvest and resuspend cells in PBS to obtain a single-cell suspension.

-

In a microcentrifuge tube, mix the cell suspension and Erythrosine B solution in a 1:1 ratio (e.g., 10 µL of cell suspension + 10 µL of 0.02% Erythrosine B).[6][7]

-

Mix the solution gently by pipetting. No incubation time is required.[9]

-

Immediately load the stained cell suspension into a hemocytometer or the appropriate slide for an automated cell counter.

-

Under a microscope (for hemocytometer use), count the number of live (unstained) and dead (pink/red) cells in the central grid.

-

Calculate cell viability using the following formula:

-

% Viability = (Number of live cells / Total number of cells) x 100

-

Protocol for Staining Adherent Mammalian Cells

This protocol is for the terminal staining of adherent cells for visualization and counting.

Materials:

-

Erythrosine B stock solution (e.g., 6% w/v in water)

-

Cell culture plate with adherent cells

-

Serum-free cell culture media

Procedure:

-

Aspirate the old culture medium from the cells.

-

Wash the cells once with serum-free media.

-

Add fresh serum-free media to the cells.

-

Add the Erythrosine B stock solution to the media to achieve a final concentration of 0.06%.[2] For a 1:100 dilution, add 10 µL of 6% Erythrosine B to 1 mL of media.

-

Gently swirl the plate to mix.

-

Incubate for 10-15 minutes at 37°C.[2] During this time, non-viable cells will stain intensely, and even some live cells may begin to take up the dye, leading to terminal staining.[2]

-

Visualize the cells under a microscope. Dead cells will show pronounced nuclear and faint cytoplasmic staining.[2]

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the core concepts and workflows described in this guide.

Caption: Core mechanism of Erythrosine B as a vital exclusion dye.

Caption: Standard workflow for assessing cell viability with Erythrosine B.

Beyond Viability Staining: Photodynamic Action

It is important for researchers to be aware that Erythrosine B also functions as a photosensitizer.[19][20][21][22] When exposed to light of an appropriate wavelength, Erythrosine B can generate reactive oxygen species (ROS), which are cytotoxic.[19][20][23] This property is exploited in photodynamic therapy (PDT) for killing cancer cells and bacteria.[19][20][21][22] While this mechanism is distinct from its use as a simple viability stain performed under normal laboratory lighting, prolonged exposure to intense light during microscopy could potentially impact cell health.

Conclusion

This compound is a reliable, safe, and effective vital stain for the assessment of cell viability across a range of biological systems.[1][4][5] Its mechanism of action is fundamentally based on the selective permeability of the plasma membrane in live cells, which excludes the dye, while compromised membranes of dead cells allow its entry and subsequent staining of intracellular proteins.[1][5][9] With its advantages over traditional dyes like Trypan Blue, including lower toxicity and greater stability, Erythrosine B is an invaluable tool for researchers in cell biology and drug development.[5][24] This guide provides the foundational knowledge and practical protocols to effectively implement Erythrosine B staining in the laboratory.

References

- 1. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 2. Nucleus-highlighting (terminal/lethal) staining of adherent live U2-OS cells by Erythrosine B [protocols.io]

- 3. Erythrosine B | TargetMol [targetmol.com]

- 4. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]

- 6. bionordika.se [bionordika.se]

- 7. Viability dyes: Trypan blue vs Erythrosine B • Hemocytometer [hemocytometer.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | C20H6I4Na2O5 | CID 27872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Erythrosine | C20H8I4O5 | CID 3259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The promiscuous protein binding ability of erythrosine B studied by metachromasy (metachromasia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Brain uptake of a food dye, erythrosin B, prevented by plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. escarpmentlabs.com [escarpmentlabs.com]

- 19. In Vitro Studies on Erythrosine-Based Photodynamic Therapy of Malignant and Pre-Malignant Oral Epithelial Cells | PLOS One [journals.plos.org]

- 20. academic.oup.com [academic.oup.com]

- 21. In vitro studies on erythrosine-based photodynamic therapy of malignant and pre-malignant oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]

A Technical Guide to the Spectral Properties of Erythrosine B for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine B, a tetra-iodo-fluorescein derivative, is a versatile anionic xanthene dye with a broad range of applications in biological research and pharmaceutical development.[1][2] Initially recognized as a food coloring agent (FD&C Red No. 3), its unique spectral properties have led to its adoption in various laboratory techniques.[1][3] This guide provides an in-depth overview of the spectral characteristics of Erythrosine B and its applications in fluorescence microscopy, with a focus on quantitative data, experimental protocols, and relevant biological pathways. Erythrosine B's utility extends from a simple counterstain in histology to a dynamic probe in cell viability assays and a potent photosensitizer in photodynamic therapy (PDT).[4][5] Its application in studying drug-protein interactions further underscores its relevance in pharmaceutical research.

Spectral Properties of Erythrosine B

The fluorescence of Erythrosine B is central to its application in microscopy. The key spectral parameters are summarized in the table below. It is important to note that these properties can be influenced by the solvent environment and pH.[6]

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λ_abs_) | 526 - 535 nm | Ethanol, Water (pH 7.25) | [7][8] |

| Emission Maximum (λ_em) | 554 nm | F-127 micellar solutions | [8][9] |

| Molar Extinction Coefficient (ε) | 82,500 - 107,000 M⁻¹cm⁻¹ | Water, Ethanol | [7][10] |

| Fluorescence Quantum Yield (Φ_f_) | 0.08 | Ethanol | [7] |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.59 - 0.63 | Aqueous solution | [5] |

Note: The spectral properties of Erythrosine B can exhibit slight variations depending on the solvent, pH, and binding to macromolecules. The data presented here are representative values from the literature.

Photostability and pH Sensitivity

Erythrosine B is known to undergo photobleaching upon prolonged exposure to intense light, a factor to consider in long-term imaging experiments.[11] The rate of photobleaching is dependent on the concentration of the dye and the presence of oxygen.

The absorption and fluorescence spectra of Erythrosine B are also pH-dependent. In acidic solutions (pH < 4), the spectral properties can change, which may be relevant for studies involving acidic organelles or specific experimental buffer conditions.[6]

Applications in Fluorescence Microscopy

Cell Viability and Staining

Erythrosine B is widely used as a vital stain to differentiate between live and dead cells.[12][13] The principle lies in the integrity of the cell membrane; viable cells with intact membranes exclude the dye, while cells with compromised membranes are permeable to Erythrosine B and exhibit red fluorescence.[14]

This protocol is a general guideline for staining adherent mammalian cells. Optimization may be required for different cell lines and experimental conditions.

-

Preparation of Staining Solution: Prepare a stock solution of 0.4% (w/v) Erythrosine B in phosphate-buffered saline (PBS). For a working solution, dilute the stock solution to a final concentration of 0.05-0.2% in serum-free medium or PBS. The optimal concentration can vary depending on the cell type and presence of serum proteins.

-

Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates. For suspension cells, wash and resuspend in PBS.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the Erythrosine B working solution to the cells and incubate for 1-5 minutes at room temperature.

-

Washing: Gently wash the cells two to three times with PBS to remove excess dye.

-

Imaging: Immediately proceed with fluorescence microscopy.

Recommended Filter Sets

For optimal fluorescence imaging of Erythrosine B, it is crucial to use appropriate filter sets that match its excitation and emission spectra. A standard TRITC (Tetramethylrhodamine) or Rhodamine filter set is generally suitable.

| Filter Component | Wavelength Range |

| Excitation Filter | 530 - 550 nm |

| Dichroic Mirror Cut-off | ~565 nm |

| Emission Filter | 570 - 620 nm (Long Pass) |

These filter specifications ensure efficient excitation of Erythrosine B while effectively separating the emitted fluorescence from the excitation light, resulting in a high signal-to-noise ratio.

Photodynamic Therapy and Signaling

Erythrosine B is a potent photosensitizer, meaning it can be excited by light to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[5][15] This property is harnessed in photodynamic therapy (PDT) to induce cell death in targeted tissues, such as tumors or microbial biofilms.

Mechanism of Singlet Oxygen Generation

The process begins with the absorption of a photon by Erythrosine B, which transitions it from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing, the molecule can then transition to a longer-lived excited triplet state (T₁). In this triplet state, Erythrosine B can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, converting it to the highly reactive singlet oxygen (¹O₂).[16]

Applications in Drug Development

High-Throughput Screening (HTS)

The fluorescent properties of Erythrosine B make it a suitable candidate for developing high-throughput screening (HTS) assays.[17][18] For instance, its fluorescence can be quenched or enhanced upon interaction with target molecules, providing a measurable signal for screening large compound libraries. Assays can be designed to identify inhibitors of protein-protein interactions or to assess compound-induced cytotoxicity.[2]

Drug-Protein Interaction Studies

Erythrosine B has been shown to be a promiscuous inhibitor of protein-protein interactions (PPIs).[2][3] This property can be exploited to study the binding of drugs to proteins. Changes in the spectral properties of Erythrosine B, such as a shift in its absorption maximum (metachromasy) or fluorescence quenching, upon binding to a protein can be used to determine binding constants and stoichiometry.[1] This information is valuable for characterizing the interaction of drug candidates with their protein targets.

Conclusion

Erythrosine B is a valuable and versatile fluorescent probe for a wide array of applications in microscopy and drug development. Its well-characterized spectral properties, coupled with its utility as a viability stain and a photosensitizer, make it an indispensable tool for researchers. This guide provides the foundational knowledge and practical protocols to effectively utilize Erythrosine B in the laboratory. As with any fluorescent probe, careful consideration of experimental conditions, such as dye concentration, incubation time, and appropriate filter selection, is paramount to obtaining reliable and reproducible results.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. The food colorant erythrosine is a promiscuous protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Singlet oxygen production by combining erythrosine and halogen light for photodynamic inactivation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PhotochemCAD | Erythrosine B [photochemcad.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent erythrosin B is preferable to trypan blue as a vital exclusion dye for mammalian cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Erythrosin B | Alternative to Trypan Blue | Technical Note 226 [denovix.com]

- 14. Erythrosin B: a versatile colorimetric and fluorescent vital dye for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Singlet Oxygen, Photodynamic Therapy, and Mechanisms of Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. High-throughput screening - Wikipedia [en.wikipedia.org]

Erythrosine Sodium: A Comprehensive Technical Guide to its Application as a Photosensitizer in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine sodium, also known as Erythrosine B or Red No. 3, is a xanthene dye widely utilized as a food colorant. Beyond its application in the food industry, this compound has garnered significant attention within the scientific community for its potent photosensitizing properties. Upon excitation by light of a specific wavelength, this compound can generate reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic. This photodynamic activity forms the basis of its application in various biological systems, including antimicrobial photodynamic therapy (aPDT) and photodynamic therapy (PDT) for cancer. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and signaling pathways associated with the use of this compound as a photosensitizer.

Photophysical and Photochemical Properties

The efficacy of this compound as a photosensitizer is fundamentally linked to its photophysical and photochemical characteristics. Key parameters are summarized in the tables below.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | 524 - 527 nm | Water | [1] |

| 535 nm | Ethanol | [2] | |

| ~526 nm | Biological Media | [3] | |

| Molar Absorption Coefficient (ε) | 107,000 M⁻¹cm⁻¹ | Ethanol (at 535 nm) | [2] |

| Fluorescence Emission Maximum | ~550 nm | Water | [4] |

| Fluorescence Quantum Yield (Φf) | 0.02 | Free dye in aqueous solution | [5] |

| 0.08 | Ethanol | [2] | |

| 0.095 | Attached to a peptide | [5] | |

| 0.17 | Adsorbed on protein surface | [5] | |

| Phosphorescence Quantum Yield (Φp) | (1.5 ± 0.3) × 10⁻⁵ | 0.1 mM NaOH | [6] |

Table 2: Photochemical Properties of this compound

| Property | Value | Solvent/Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 - 0.63 | Aqueous solution | [7] |

| 0.62 | Aqueous media | [8] | |

| 0.68 | Air-saturated D₂O | [9] | |

| 0.82 | Aqueous solution | [3] | |

| Triplet Quantum Yield (ΦT) | ~0.55 | Adsorbed on microcrystalline cellulose | [10] |

| Photobleaching Quantum Yield | ~1 x 10⁻³ | Aqueous solution | [4] |

Mechanism of Action in Photodynamic Therapy

The photodynamic action of this compound is initiated by the absorption of photons, leading to the formation of an excited singlet state. Subsequently, it undergoes intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then react with molecular oxygen via two primary mechanisms:

-

Type I Reaction: Involves electron transfer to produce superoxide (B77818) anions, which can further react to form other ROS such as hydrogen peroxide and hydroxyl radicals.

-

Type II Reaction: Involves energy transfer to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). For this compound, the Type II mechanism is predominant.[11]

The generated ROS, particularly singlet oxygen, are potent oxidizing agents that can induce cellular damage by reacting with essential biomolecules such as lipids, proteins, and nucleic acids. This oxidative stress ultimately leads to cell death through apoptosis or necrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a photosensitizer.

Antimicrobial Photodynamic Therapy (aPDT) against Streptococcus mutans Biofilm

This protocol is adapted from studies investigating the efficacy of this compound-mediated aPDT against the cariogenic bacterium Streptococcus mutans.[7][12][13][14]

Materials:

-

Streptococcus mutans (e.g., ATCC 25175)

-

Brain Heart Infusion (BHI) broth and agar (B569324)

-

This compound stock solution (e.g., 1 mg/mL in deionized water, filter-sterilized)

-

Phosphate-buffered saline (PBS)

-

24-well microtiter plates

-

Light source: Halogen curing light (wavelength range 500-590 nm) or a green LED (532 nm)[11][13]

-

Spectrophotometer

-

Sonicator

-

Colony counter

Procedure:

-

Biofilm Formation:

-

Culture S. mutans in BHI broth overnight at 37°C.

-

Dilute the overnight culture in fresh BHI broth (with or without sucrose, e.g., 0.1%) to a starting OD₆₀₀ of ~0.1.

-

Dispense 2 mL of the bacterial suspension into the wells of a 24-well plate.

-

Incubate for 24-48 hours at 37°C under anaerobic conditions to allow biofilm formation.

-

-

Photosensitizer Incubation:

-

Carefully remove the planktonic bacteria from the wells by aspiration.

-

Gently wash the biofilms twice with PBS to remove non-adherent cells.

-

Add the desired concentration of this compound (e.g., 40 µM to 250 µM) to each well containing a biofilm.[12][14]

-

Incubate in the dark for a pre-irradiation time of 1 to 5 minutes.[14][15]

-

-

Irradiation:

-

Expose the biofilms to the light source. For a halogen curing light, an irradiation time of 2 minutes, fractionated into four 30-second intervals, can be used.[12] For an LED source, an energy density of 18 J/cm² may be applied.[14]

-

Include control groups: no treatment, light only, and this compound only.

-

-

Viability Assessment (Colony Forming Unit - CFU Assay):

-

After irradiation, wash the biofilms with PBS to remove the photosensitizer.

-

Add 1 mL of PBS to each well and scrape the biofilm from the surface.

-

Disrupt the biofilm clumps by sonication or vigorous vortexing.

-

Perform serial dilutions of the bacterial suspension in PBS.

-

Plate 100 µL of each dilution onto BHI agar plates.

-

Incubate the plates at 37°C for 48 hours under anaerobic conditions.

-

Count the number of colonies to determine the CFU/mL.

-

Photodynamic Therapy (PDT) and Cytotoxicity Assay in Cancer Cells (e.g., HepG2)

This protocol outlines a general procedure for evaluating the efficacy of this compound-mediated PDT on a human liver cancer cell line (HepG2), followed by a standard MTT assay for cell viability.[16][17]

Materials:

-

HepG2 cells (or other cancer cell lines like DOK and H357)[17]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Light source: Green LED lamp (excitation wavelength 520-525 nm)[16]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

-

Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Photosensitizer Incubation:

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing various concentrations of this compound (e.g., 0-100 µM).

-

Incubate for a predetermined period (e.g., 2 hours) in the dark at 37°C.

-

-

Irradiation:

-

After incubation, wash the cells with PBS to remove the unbound photosensitizer.

-

Add fresh, phenol (B47542) red-free medium.

-

Irradiate the cells with the green LED light source at a specific fluence (e.g., 3.17 J/cm²).[16]

-

Include control groups: no treatment, light only, and this compound only.

-

-

MTT Assay for Cell Viability:

-

After a post-irradiation incubation period (e.g., 24 hours), add 10 µL of MTT solution to each well.[18]

-

Incubate the plate for 4 hours at 37°C.[18]

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Signaling Pathways in this compound-Mediated PDT

This compound-mediated PDT can induce cell death through various mechanisms, with apoptosis being a prominent pathway in cancer cells. The generation of ROS is a key initiating event that triggers downstream signaling cascades.

ROS-Mediated Apoptotic Pathway

A critical pathway activated by this compound PDT involves the c-Jun N-terminal kinase (JNK) and caspase-3.[16] ROS-induced cellular stress leads to the activation of the JNK signaling pathway, which in turn can promote the activation of executioner caspases, such as caspase-3. Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[20][21][22]

References

- 1. 16423-68-0 CAS | ERYTHROSINE B | Biological Stains and Dyes | Article No. 03700 [lobachemie.com]

- 2. PhotochemCAD | Erythrosine B [photochemcad.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Photodynamic Therapy Protocols on Streptococcus mutans with Different Combinations of Wavelengths and Photosensitizing Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial effect of photodynamic therapy using erythrosine/methylene blue combination on Streptococcus mutans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The photodynamic therapy on Streptococcus mutans biofilms using erythrosine and dental halogen curing unit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Antimicrobial photodynamic therapy with erythrosine and blue light on dental biofilm bacteria: study protocol for randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.plos.org [journals.plos.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. protocols.io [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

Erythrosine B and Its Profound Impact on Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine B, a xanthene dye widely utilized as a food colorant (FD&C Red No. 3), has garnered significant scientific interest for its multifaceted effects on biological membranes. Beyond its coloring properties, Erythrosine B exhibits a remarkable ability to modulate membrane permeability through distinct mechanisms, holding implications for fields ranging from neuroscience to antimicrobial and cancer therapies. This technical guide provides an in-depth exploration of Erythrosine B's interaction with cellular and artificial membranes, detailing the underlying mechanisms, experimental quantification, and methodologies for its study.

Core Mechanisms of Action

Erythrosine B influences membrane permeability through two primary, yet distinct, pathways: direct interaction with the lipid bilayer and a light-dependent photodynamic action.

1. Direct Membrane Permeabilization:

In the absence of light, Erythrosine B can directly interact with phospholipid bilayers, leading to a significant increase in their permeability to various ions. Planar phospholipid bilayer studies have demonstrated that Erythrosine B induces permeability to calcium (Ca²⁺), potassium (K⁺), and chloride (Cl⁻) ions.[1] This effect is not mediated by the formation of conventional ion channels but is rather thought to be a result of the cooperative action of several Erythrosine B molecules, which transiently create or stabilize pores within the membrane.[1] The increase in permeability is notably dependent on the concentration of Erythrosine B, the duration of exposure, and the transmembrane voltage, suggesting a complex biophysical interaction.[1]

2. Photodynamic Effect and Oxidative Damage:

Upon exposure to light of an appropriate wavelength (around 526 nm), Erythrosine B functions as a potent photosensitizer.[2] It absorbs light energy and transfers it to molecular oxygen, generating highly reactive oxygen species (ROS), particularly singlet oxygen.[2] These ROS are highly cytotoxic and can indiscriminately oxidize a wide range of biological molecules. The primary target in the context of membrane permeability is the lipid bilayer itself. This leads to lipid peroxidation, a chain reaction of oxidative degradation of lipids, which severely compromises membrane integrity. The resulting damage manifests as increased membrane fluidity, loss of selective permeability, and eventual cell death. This photodynamic property is the cornerstone of Erythrosine B's application in photodynamic therapy (PDT) for cancer and microbial infections.[3][4]

Quantitative Analysis of Membrane Permeability Changes

The following tables summarize the quantitative data on the effects of Erythrosine B on membrane permeability and cell viability.

Table 1: Direct Effect of Erythrosine B on Ion Permeability in Planar Lipid Bilayers

| Erythrosine B Concentration | Transmembrane Voltage | Observation | Reference |

| Micromolar range | Present | Increases permeability to Ca²⁺, K⁺, and Cl⁻ ions. | [1] |

| Concentration-dependent | Not specified | Permeability increases with Erythrosine B concentration raised to the power of 4 to 7. | [1] |

| Not specified | Increasing voltage | Permeability increases dramatically. | [1] |

Table 2: Photodynamic Effect of Erythrosine B on Cell Viability

| Cell Line | Erythrosine B Concentration (µM) | Light Fluence (J/cm²) | % Cell Viability Reduction | IC₅₀ (µM) | Reference |

| DOK (pre-malignant oral epithelial) | 1136.5 | 122.58 | ~80% | 585.32 | [3] |

| H357 (malignant oral epithelial) | 1136.5 | 122.58 | ~60% | 818.31 | [3] |

| MCF7 (breast cancer) | Not specified | Not specified | Dose-dependent | 14 ± 2 (dark dynamic therapy) | [5] |

| Escherichia coli O157:H7 | 108 | 32.5 | >99.9999% | Not applicable | [6][7] |

| Salmonella Typhimurium | Not specified | 15 min exposure | ~2.74 log reduction | Not applicable | [7] |

| Listeria monocytogenes | Not specified | 15 min exposure | ~6.43 log reduction | Not applicable | [7] |

| Ovine gastrointestinal nematodes (L3 larvae) | 80 mg/kg (oral) | 360 min fluorescent light | 46% non-motile | Not applicable | [8] |

Table 3: Erythrosine B as a Vital Exclusion Dye

| Cell Type | Erythrosine B Concentration | Observation | Principle | Reference |

| Mammalian cells in monolayer culture | Not specified | Stains dead cells with compromised membranes. | Exclusion by intact membranes. | [9] |

| Bacteria (Gram-positive and -negative) | Single concentration | Stains membrane-compromised dead cells. | Exclusion by intact membranes. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to investigate Erythrosine B's effects on membrane permeability.

1. Planar Lipid Bilayer (PLB) Electrophysiology:

This technique allows for the direct measurement of ion flux across an artificial lipid bilayer.

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture in a partition separating two aqueous compartments. This is typically done by painting a solution of phospholipids (B1166683) (e.g., phosphatidylcholine) in an organic solvent (e.g., n-decane) across the aperture.

-

Erythrosine B Addition: Once the bilayer is stable, Erythrosine B is added to the aqueous phase on one or both sides of the membrane.

-

Data Acquisition: The electrical properties of the bilayer, specifically its conductance, are measured using electrodes placed in each compartment. A voltage is clamped across the membrane, and the resulting current is recorded. An increase in current signifies an increase in ion permeability.

-

Analysis: The change in conductance can be quantified as a function of Erythrosine B concentration, time, and applied voltage.

2. Erythrosine B Exclusion Assay for Cell Viability:

This is a straightforward method to differentiate between live and dead cells based on membrane integrity.

-

Cell Preparation: A single-cell suspension is prepared from the cell culture of interest.

-

Staining: A solution of Erythrosine B (typically 0.02% in a buffered solution) is mixed with the cell suspension.[12]

-

Incubation: The mixture is incubated for a short period (e.g., 1-5 minutes). No extensive incubation is required.[12]

-

Visualization and Counting: The cells are then loaded onto a hemocytometer or an automated cell counter. Live cells, with intact membranes, will exclude the dye and appear bright and unstained. Dead cells, with compromised membranes, will take up the dye and appear red or dark.

-

Calculation: The percentage of viable cells is calculated as: (Number of unstained cells / Total number of cells) x 100.

3. Photodynamic Therapy (PDT) Cell Viability Assay:

This protocol assesses the cytotoxic effect of Erythrosine B upon light activation.

-

Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

Erythrosine B Incubation: The culture medium is replaced with a medium containing the desired concentration of Erythrosine B, and the cells are incubated for a specific duration to allow for dye uptake.

-

Irradiation: The cells are then exposed to a light source with a wavelength that overlaps with the absorption spectrum of Erythrosine B (e.g., a blue or green LED array, ~520 nm). The light dose (fluence) is controlled by adjusting the power density and exposure time.

-

Post-Irradiation Incubation: Following irradiation, the cells are washed and incubated in a fresh medium for a period (e.g., 24-48 hours) to allow for the manifestation of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a standard assay such as the MTT assay, which measures metabolic activity, or by using a live/dead staining method like the Erythrosine B exclusion assay itself (in this case, a second staining would be performed).

-

Data Analysis: The results are typically expressed as a percentage of cell viability relative to untreated controls. Dose-response curves are generated to determine the IC₅₀ value (the concentration of Erythrosine B that causes 50% inhibition of cell viability).

Visualizing the Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Mechanisms of Erythrosine B-induced membrane permeability.

Experimental Workflow: Photodynamic Therapy (PDT) Viability Assay

Caption: Workflow for assessing Erythrosine B's photodynamic effect.

Conclusion

Erythrosine B presents a compelling case for a molecule with dual modes of action on membrane permeability. Its ability to directly induce ion leakage and to act as a potent photosensitizer opens up a wide array of research and therapeutic possibilities. For researchers, a thorough understanding of these mechanisms is paramount for designing experiments that can accurately parse and quantify these distinct effects. For drug development professionals, the targeted nature of its photodynamic action, coupled with its established safety profile as a food additive, makes Erythrosine B a promising candidate for further investigation in antimicrobial and anticancer applications. The methodologies and data presented in this guide offer a solid foundation for advancing our understanding and utilization of this versatile xanthene dye.

References

- 1. A food dye, erythrosine B, increases membrane permeability to calcium and other ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro studies on erythrosine-based photodynamic therapy of malignant and pre-malignant oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythrosine as a photosensitizer for antimicrobial photodynamic therapy with blue light-emitting diodes - An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the Erythrosine-mediated photodynamic therapy against Escherichia coli using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The phototoxic effect of erythrosin B on third-stage larvae of gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]

Erythrosine B: A Technical Guide to its Application as a Promiscuous Protein-Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythrosine B, a widely used food colorant, has emerged as a notable promiscuous inhibitor of protein-protein interactions (PPIs). This technical guide provides an in-depth analysis of Erythrosine B's mechanism of action, its inhibitory profile across a range of PPIs, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers leveraging Erythrosine B as a tool compound in the study of PPIs and in drug discovery workflows.

Introduction: The Rise of a Promiscuous PPI Inhibitor

Protein-protein interactions are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. Consequently, the identification of small molecules that can modulate these interactions is of significant therapeutic interest. Erythrosine B (FD&C Red No. 3), a tetraiodofluorescein dye, has been identified as a non-specific, or promiscuous, inhibitor of a multitude of PPIs.[1][2] Its consistent inhibitory activity in the low micromolar range across diverse PPIs makes it a valuable, albeit complex, tool for researchers.[3][4] Understanding its mechanism and promiscuity is crucial for its effective use in experimental settings.

Mechanism of Action: Non-Specific Binding and Interference

The promiscuous inhibitory activity of Erythrosine B stems from its ability to bind to multiple sites on the surface of various proteins.[5] The flat and rigid structure of the Erythrosine B molecule is thought to facilitate this non-specific binding.[4] This multi-site binding can physically obstruct the interaction interface of a protein, thereby preventing its cognate partner from binding and effectively inhibiting the protein-protein interaction.[6] Spectrophotometric studies have shown that Erythrosine B can bind to proteins like bovine serum albumin (BSA) and CD40L with low micromolar affinity and a stoichiometry greater than one, indicating multiple binding sites.[6]

Quantitative Inhibitory Profile of Erythrosine B

Erythrosine B exhibits a remarkably consistent median inhibitory concentration (IC50) across a variety of PPIs, typically falling within the 2-30 µM range.[1][4] This broad-spectrum activity highlights its promiscuous nature.

| Protein-Protein Interaction Target | IC50 (µM) | Reference |

| TNF Superfamily | ||

| TNF-R-TNFα | 2-20 | [1] |

| CD40-CD154 | 2-20 | [1] |

| BAFF-R-BAFF | 2-20 | [1] |

| RANK-RANKL | 2-20 | [1] |

| OX40-OX40L | 2-20 | [1] |

| 4-1BB-4-1BBL | 2-20 | [1] |

| Other PPIs | ||

| EGF-R-EGF | 2-20 | [1] |

Table 1: IC50 values of Erythrosine B against various protein-protein interactions.

Binding affinity studies have further elucidated the nature of Erythrosine B's interaction with proteins.

| Protein | Binding Constant (Kd) (µM) | Method | Reference |

| Bovine Serum Albumin (BSA) | 14 | Metachromasy | [3] |

| CD40L (CD154) | 20 | Metachromasy | [6] |

Table 2: Binding constants of Erythrosine B for specific proteins.

Experimental Protocols for Characterizing Erythrosine B

To aid researchers in studying the inhibitory effects of Erythrosine B, detailed methodologies for key experiments are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a high-throughput method for detecting PPIs and their inhibition.

Principle: Donor and acceptor beads are coated with streptavidin and nickel-chelate, respectively. One interacting protein is biotinylated, and the other is His-tagged. Upon interaction, the beads are brought into proximity. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt the PPI, leading to a decrease in the signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.

-

Reconstitute biotinylated and His-tagged proteins to desired stock concentrations in assay buffer.

-

Prepare Erythrosine B stock solution in DMSO and create a serial dilution in assay buffer.

-

Reconstitute AlphaScreen donor and acceptor beads in the dark according to the manufacturer's instructions.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the protein mix (containing the final concentrations of biotinylated and His-tagged proteins) to each well.

-

Add 5 µL of Erythrosine B dilution or vehicle control (DMSO) to the respective wells.

-

Incubate at room temperature for 1 hour to allow for PPI inhibition.

-

Add 10 µL of the acceptor bead suspension to each well and incubate for 1 hour in the dark.

-

Add 10 µL of the donor bead suspension to each well and incubate for 1 hour in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Erythrosine B concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Erythrosine B concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[6][5]

Principle: One protein (ligand) is immobilized on a sensor chip. A solution containing the other interacting protein (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). To test for inhibition, the analyte is pre-incubated with Erythrosine B.

Protocol:

-

Immobilization of Ligand:

-

Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.

-

Inject the ligand protein at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate the remaining active groups on the surface with ethanolamine.

-

-

Binding and Inhibition Analysis:

-

Prepare a series of analyte protein concentrations in a suitable running buffer (e.g., HBS-EP+).

-

For inhibition studies, prepare solutions of the analyte at a constant concentration pre-incubated with a serial dilution of Erythrosine B.

-

Inject the analyte solutions (or analyte + Erythrosine B mixtures) over the immobilized ligand surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., low pH glycine).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

For kinetic analysis, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

For inhibition analysis, plot the response at equilibrium against the Erythrosine B concentration to determine the IC50.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify physiologically relevant protein-protein interactions from cell lysates.

Principle: An antibody specific to a "bait" protein is used to pull down the bait protein from a cell lysate. If other "prey" proteins are bound to the bait protein, they will also be pulled down. The presence of the prey protein is then detected by Western blotting. To test for inhibition, cells are treated with Erythrosine B prior to lysis.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of Erythrosine B or vehicle control for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads.

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein or a control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binders.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the prey protein, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Compare the band intensity of the co-immunoprecipitated prey protein in the Erythrosine B-treated samples to the vehicle control to assess the degree of inhibition.

-

Visualization of Affected Signaling Pathways and Workflows

Erythrosine B's promiscuity extends to the inhibition of key signaling pathways. The following diagrams, generated using Graphviz, illustrate the points of inhibition.

Caption: General workflow for identifying and characterizing PPI inhibitors.

Caption: Erythrosine B inhibits the TNF-α pathway by disrupting the interaction between TNF-α and its receptor.

Caption: Erythrosine B blocks the CD40-CD40L interaction, preventing downstream signaling and cell activation.

Caption: Erythrosine B disrupts the EGF-EGFR interaction, inhibiting the MAPK signaling cascade.

Conclusion and Future Perspectives

Erythrosine B serves as a readily available and potent, albeit promiscuous, inhibitor of protein-protein interactions. Its well-characterized inhibitory profile and the availability of robust experimental protocols for its study make it an invaluable tool for researchers in the field of PPIs. While its lack of specificity precludes its direct therapeutic use, it remains an excellent positive control in screening assays and a useful probe for dissecting the roles of various PPIs in complex biological systems. Future research may focus on leveraging the structural scaffold of Erythrosine B to design more specific and potent PPI inhibitors with therapeutic potential. This guide provides the foundational knowledge and practical methodologies to facilitate such endeavors.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. The food colorant erythrosine is a promiscuous protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Promiscuous Protein Binding Ability of Erythrosine B Studied by Metachromasy (Metachromasia) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

In Vitro Toxicological Profile of Erythrosine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine sodium, also known as Erythrosine B or FD&C Red No. 3, is a xanthene dye widely used as a colorant in food, pharmaceuticals, and cosmetics. Despite its approval for use by regulatory bodies, a growing body of in vitro research has raised concerns regarding its potential toxicological effects. This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound, summarizing key findings on its cytotoxicity, genotoxicity, endocrine-disrupting potential, and other toxicological endpoints. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential cellular impacts of this widely used dye.

Cytotoxicity Assessment

This compound has demonstrated cytotoxic effects in various in vitro models. The concentration at which it induces cell death or inhibits cell proliferation varies depending on the cell type and the assay used.

Table 1: Cytotoxicity of this compound in In Vitro Studies

| Cell Line | Assay | Concentration/Dosage | Observed Effect |

| Allium cepa (meristematic cells) | Mitotic Index | 0.1 mg/mL | Significant decrease in mitotic index |

| Allium cepa (meristematic cells) | Mitotic Index | 1 mg/mL | Complete inhibition of mitosis |

Genotoxicity and Mutagenicity

Several in vitro studies have indicated that this compound possesses genotoxic and mutagenic properties, capable of inducing DNA damage and chromosomal abnormalities.

Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. Studies have shown that this compound can induce DNA damage in a dose-dependent manner.

Table 2: Genotoxicity of this compound in the Comet Assay

| Cell Line | Concentration Range | Key Findings |

| HepG2 | 0.1 - 70.0 µg/mL | Significant DNA damage at the two highest concentrations |

| Allium cepa | 0.1 - 1 mg/mL | Increased DNA damage with increasing concentration |

Micronucleus Test

The micronucleus test is used to assess chromosomal damage. This compound has been shown to increase the frequency of micronuclei in cultured cells, suggesting it can cause clastogenic (chromosome breakage) or aneugenic (whole chromosome loss) effects.

Table 3: Mutagenicity of this compound in the Micronucleus Test

| Cell Line | Concentration Range | Key Findings |

| HepG2 | 0.2 - 70.0 µg/mL | Increased micronuclei frequency at six of the seven concentrations tested |

Endocrine Disrupting Potential

In vitro evidence suggests that this compound can interfere with the endocrine system, exhibiting estrogenic activity and affecting thyroid hormone metabolism.

Estrogenic Activity

This compound has been shown to exert estrogenic effects in hormone-responsive cell lines.

Table 4: Endocrine Disrupting Effects of this compound

| Cell Line | Assay | Concentration | Observed Effect |

| T47D (breast cancer cells) | E-screen assay | Nanomolar ranges | Significant proliferative effects, mimicking estradiol-17β |

| HTB 133 (breast cancer cells) | - | - | Proliferative effects through activation of the estrogen receptor |

Effects on Thyroid Hormones

This compound's structure, which includes iodine, has led to investigations into its effects on thyroid function. In vitro studies have shown that it can inhibit the activity of enzymes crucial for thyroid hormone metabolism.

Key Finding: Erythrosine B is a potent inhibitor of 5'-deiodinase, an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3)[1].

Experimental Protocols

Cytotoxicity Assay: Erythrosin B Exclusion Method

The Erythrosin B exclusion assay is a simple and rapid method to assess cell viability.

-

Principle: Live cells with intact cell membranes exclude the Erythrosin B dye, while dead cells with compromised membranes take up the dye and appear red.

-

Procedure:

-

Prepare a single-cell suspension of the desired cell line.

-

Mix the cell suspension with a solution of Erythrosin B (typically 0.4%) in a 1:1 ratio.

-

Load the mixture into a hemocytometer or an automated cell counter.

-

Count the number of stained (non-viable) and unstained (viable) cells under a microscope.

-

Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.

-

Genotoxicity Assay: Alkaline Comet Assay

The alkaline Comet assay is a sensitive technique for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis under alkaline conditions. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

-

Procedure:

-

Treat cells (e.g., HepG2) with various concentrations of this compound for a defined period.

-

Embed the treated cells in low-melting-point agarose on a pre-coated microscope slide.

-

Lyse the cells using a high-salt and detergent solution to remove cellular proteins and membranes, leaving behind the nucleoids.

-

Subject the slides to electrophoresis in an alkaline buffer (pH > 13).

-

Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify DNA damage (e.g., tail length, tail moment).

-

Mutagenicity Assay: In Vitro Micronucleus Test

The in vitro micronucleus test detects the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

-

Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

-

Procedure:

-

Culture cells (e.g., HepG2) and expose them to a range of this compound concentrations.

-

Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvest the cells and fix them onto microscope slides.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Score the frequency of micronuclei in binucleated cells under a microscope.

-

Visualizing Toxicological Pathways and Workflows

Caption: Proposed pathway for Erythrosine-induced genotoxicity.

Caption: Mechanisms of Erythrosine's endocrine disrupting activity.

Caption: General workflow for in vitro toxicity testing of Erythrosine.

Conclusion

The in vitro toxicological data on this compound indicate potential for cytotoxicity, genotoxicity, and endocrine disruption. The observed effects are concentration-dependent and have been demonstrated across various cell lines and assay systems. These findings underscore the importance of continued research to fully elucidate the mechanisms of Erythrosine's toxicity and to assess its potential risk to human health, particularly with chronic exposure. For professionals in drug development, this information is crucial for considering the potential off-target effects of new chemical entities with similar structural motifs. Further in vitro studies, particularly those focusing on neurotoxicity and phototoxicity in mammalian cell lines, are warranted to provide a more complete toxicological profile.

References

The Photophysical Profile of Erythrosine B: A Technical Guide for Photodynamic Therapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of Erythrosine B (EryB), evaluating its potential as a photosensitizer for Photodynamic Therapy (PDT). Erythrosine B, a xanthene dye approved as a food additive (FD&C Red No. 3), exhibits compelling characteristics for PDT, including strong absorption in the visible spectrum and high efficiency in generating cytotoxic reactive oxygen species (ROS). This document details its photochemical mechanisms, summarizes key quantitative parameters, provides comprehensive experimental protocols for its evaluation, and illustrates the critical pathways involved in its therapeutic action.

Core Photophysical and Photochemical Properties

Photodynamic therapy relies on a photosensitizer (PS) that, upon activation by light of a specific wavelength, initiates a cascade of events leading to cellular death. The efficacy of a PS is determined by its photophysical properties, which govern its ability to absorb light and transfer that energy to molecular oxygen.

Erythrosine B is characterized by a high intersystem crossing quantum yield, meaning it efficiently transitions from its excited singlet state (S₁) to a long-lived excited triplet state (T₁).[1] This triplet state is the critical intermediate for photodynamic action. In the presence of molecular oxygen (³O₂), the EryB triplet state can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), or participate in electron transfer reactions, producing other ROS. This process, dominated by singlet oxygen production, is known as a Type II photochemical mechanism and is the primary mode of action for Erythrosine B in PDT.[2]

Data Presentation: Photophysical Parameters of Erythrosine B

The following table summarizes the essential quantitative photophysical data for Erythrosine B, compiled from various sources. These parameters are crucial for predicting and optimizing its performance in PDT applications.

| Parameter | Symbol | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum | λabs | ~535 nm | Ethanol (B145695) | [3] |

| ~526 nm | Aqueous | [4] | ||

| Molar Absorptivity | ε | 107,000 M-1cm-1 | Ethanol (at 535 nm) | [3] |

| 96,600 M-1cm-1 | Aqueous (at 532 nm) | [5] | ||

| Fluorescence Quantum Yield | ΦF | 0.08 | Ethanol | [3] |

| 0.02 | Aqueous | [6] | ||

| Singlet Oxygen Quantum Yield | ΦΔ | 0.62 | Aqueous (pH 7.4) | [5] |

| Triplet State Lifetime | τT | 1.92 µs | Aerobic alkaline aqueous solution | [7] |

| 0.69 ms | Deoxygenated ethanol (100 K) | [8] |

Mechanism of Action and Cellular Response

Photochemical Mechanism

The therapeutic effect of Erythrosine B-mediated PDT is initiated by the generation of ROS upon light activation. The process can be visualized through a simplified Jablonski diagram, highlighting the transition to the triplet state and subsequent energy transfer to molecular oxygen.

Caption: Photochemical mechanism of Erythrosine B in Type II Photodynamic Therapy.

Cellular Uptake and Localization

For effective PDT, the photosensitizer must accumulate in the target cells. Erythrosine B, being a hydrophilic dye, is internalized by cells, and studies have shown that it predominantly localizes in the mitochondria.[7] This specific subcellular localization is critical, as mitochondria are highly sensitive to oxidative damage. Damage to mitochondrial membranes can disrupt the mitochondrial transmembrane potential (ΔΨm), release pro-apoptotic factors like cytochrome c, and ultimately trigger programmed cell death (apoptosis).

Signaling Pathways for Cell Death

The ROS generated by photoactivated Erythrosine B induce oxidative stress, leading to cellular damage and the activation of specific death signaling pathways. Depending on the PDT dose and the extent of damage, cells may undergo apoptosis or necrosis.[7] At lower doses, mitochondrial damage typically initiates the intrinsic apoptotic pathway. At higher doses, extensive cellular damage can lead to overwhelming stress and a necrotic response.[9]

Caption: Simplified cell death signaling pathways induced by Erythrosine B-PDT.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the photodynamic efficacy of Erythrosine B.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the relative method for determining ΦΔ using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap for singlet oxygen.

Caption: Experimental workflow for determining singlet oxygen quantum yield (ΦΔ).

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of Erythrosine B, a reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal, ΦΔ ≈ 0.75-0.80 in methanol/ethanol), and DPBF in a suitable solvent (e.g., ethanol).[10] All solutions containing DPBF must be protected from light.

-

-

Sample Preparation:

-

In two separate quartz cuvettes, prepare solutions of Erythrosine B and the reference PS. Adjust the concentrations of both so that their absorbance values are equal (typically between 0.05 and 0.1) at the chosen irradiation wavelength (λex, e.g., 525 nm).

-

To each cuvette, add an aliquot of the DPBF stock solution. The final concentration of DPBF should result in an initial absorbance of approximately 1.0 at its absorption maximum (~415 nm).

-

-

Irradiation and Measurement:

-

Measure the initial absorbance of DPBF at ~415 nm for both samples.

-

Irradiate each cuvette with monochromatic light at λex for a defined period. The light source should be stable (e.g., a filtered lamp or a laser).

-

Monitor the decrease in DPBF absorbance at ~415 nm over time.[5]

-

-

Calculation:

-

Plot the absorbance of DPBF versus irradiation time for both the sample and the reference. The slope of this line is proportional to the rate of DPBF consumption.

-

The singlet oxygen quantum yield of Erythrosine B (ΦΔSample) is calculated using the following equation: ΦΔSample = ΦΔRef * (kSample / kRef) where k is the rate (slope) of DPBF degradation for the sample and reference, respectively.[10]

-

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability after PDT treatment.

Caption: Experimental workflow for assessing PDT-induced cytotoxicity via MTT assay.

Methodology:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[11]

-

Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of Erythrosine B. Include control wells with medium only (no cells) and cells with medium but no Erythrosine B. Incubate for a predetermined time (e.g., 1-4 hours) in the dark.

-

Irradiation: Aspirate the Erythrosine B-containing medium and wash the cells with phosphate-buffered saline (PBS). Add fresh, phenol (B47542) red-free medium. Expose the plate to a light source with an appropriate wavelength (~525 nm) and light dose. A corresponding "dark toxicity" plate should be prepared identically but kept from the light.

-

Post-Irradiation Incubation: Return the plates to the incubator for a period (e.g., 24-48 hours) to allow for cell death to occur.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control cells.

Subcellular Localization via Confocal Microscopy

This protocol outlines the procedure to visualize the intracellular location of Erythrosine B.

Methodology:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow them to adhere overnight.[12]

-

Erythrosine B Incubation: Incubate the cells with Erythrosine B at a desired concentration (e.g., 10-50 µM) in culture medium for a specific duration (e.g., 1-4 hours) in the dark.

-

Organelle Staining (Optional): To confirm co-localization, specific fluorescent probes for organelles can be used. For example, after the Erythrosine B incubation, cells can be co-incubated with MitoTracker™ Green (for mitochondria) or LysoTracker™ Green (for lysosomes) following the manufacturer's protocol.[12]

-

Washing and Mounting: Wash the cells gently two to three times with PBS to remove extracellular dye. Add fresh phenol red-free medium or mount the coverslip on a slide with an appropriate mounting medium.

-

Imaging:

-

Visualize the cells using a confocal laser scanning microscope.

-

Erythrosine B fluorescence can typically be excited with a laser line around 514 nm or 532 nm, with emission collected in the range of 540-600 nm.

-

If using organelle trackers, use their specific excitation and emission settings (e.g., 488 nm excitation for Mito/LysoTracker Green).

-

Acquire images in separate channels for Erythrosine B and the organelle probe. Merging the images will reveal areas of co-localization, indicating the subcellular accumulation sites of the photosensitizer.[12]

-

Conclusion

Erythrosine B possesses a compelling set of photophysical properties that make it a strong candidate for further development in photodynamic therapy. Its high molar absorptivity in the visible range, excellent singlet oxygen quantum yield, and ability to localize in critical organelles like mitochondria underpin its potent phototoxic effects. The detailed protocols provided herein offer a standardized framework for researchers to quantitatively assess its efficacy and mechanism of action. Further investigation into targeted delivery systems and in vivo applications is warranted to fully realize the clinical potential of Erythrosine B-mediated PDT.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Erythrosin B phosphorescence monitors molecular mobility and dynamic site heterogeneity in amorphous sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhotochemCAD | Erythrosine B [photochemcad.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. OPG [opg.optica.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. mdpi.com [mdpi.com]

Investigating the Genotoxic Potential of Erythrosine Sodium in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic potential of Erythrosine sodium (also known as Erythrosine B or FD&C Red No. 3). The information presented is collated from various in-vitro studies on different cell lines, with a focus on providing detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to aid in research and development.

Executive Summary

This compound, a widely used xanthene food dye, has been the subject of numerous toxicological investigations. In-vitro studies utilizing various cell lines have demonstrated its potential to induce genotoxic effects, including DNA damage, chromosomal aberrations, and mutagenicity. The evidence suggests that the genotoxic effects are concentration-dependent. This guide delves into the key experimental findings and the methodologies used to ascertain the genotoxic profile of this compound.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the quantitative data from key studies on the genotoxic effects of this compound in different cell lines.

Table 1: Genotoxicity of Erythrosine B in HepG2 Cells

| Assay | Concentration Range (µg/mL) | Key Findings | Reference |

| Alkaline Comet Assay | 0.1 - 70.0 | Genotoxicity observed at the two highest concentrations.[1] | Chequer et al., 2012 |

| Cytokinesis-Block Micronucleus (CBMN) Assay | 0.1 - 70.0 | Mutagenicity observed at six concentrations.[1] | Chequer et al., 2012 |

| Gene Expression Analysis | 70 | Significant downregulation of DNA repair genes FEN1 and REV1.[2][3] | Chequer et al., 2017 |

Table 2: Cyto- and Genotoxicity of Erythrosine in Allium cepa Root Cells

| Assay | Concentration (mg/mL) | Key Findings | Reference |

| Mitotic Index (MI) | 0.1 | Significant decrease in MI after 24, 48, 72, and 96 hours.[4] | Singh and Chadha, 2024 |

| Mitotic Index (MI) | ≥ 0.25 | Complete inhibition of mitosis.[4] | Singh and Chadha, 2024 |

| Chromosomal Aberration (CA) Assay | 0.1 | 3.68-fold increase in the frequency of chromosomal aberrations after 96 hours.[4] | Singh and Chadha, 2024 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Alkaline Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage in HepG2 Cells

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites in individual cells.

a. Cell Culture and Treatment:

-

HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

This compound is dissolved in an appropriate solvent (e.g., deionized water) and added to the cell culture medium at various concentrations for a specified incubation period (e.g., 24 hours). A solvent control is run in parallel.

b. Slide Preparation and Lysis:

-

Microscope slides are pre-coated with a layer of 1% normal melting point (NMP) agarose (B213101) and allowed to dry.

-

After treatment, cells are harvested by trypsinization and resuspended in phosphate-buffered saline (PBS).

-

A suspension of approximately 1 x 10^5 cells/mL is mixed with 0.5% low melting point (LMP) agarose at 37°C.

-

This mixture is layered onto the pre-coated slides and covered with a coverslip. The slides are then placed at 4°C for 10 minutes to solidify the agarose.

-

The coverslips are removed, and the slides are immersed in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

c. Alkaline Unwinding and Electrophoresis:

-

After lysis, the slides are placed in a horizontal gel electrophoresis tank filled with a freshly prepared cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).

-

The DNA is allowed to unwind in the alkaline buffer for a specific duration (e.g., 20-40 minutes) at 4°C.

-

Electrophoresis is performed at a specific voltage and duration (e.g., 25 V, 300 mA for 20-30 minutes) at 4°C.

d. Neutralization, Staining, and Analysis:

-

The slides are gently washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) three times for 5 minutes each.

-

The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Slides are observed under a fluorescence microscope, and images of the "comets" are captured.

-